2-Methyl-4-(trifluoromethyl)pyrimidine

Antiviral research Plant virology Agrochemical discovery

Researchers optimizing antiviral or anticancer leads often face scaffold limitations where regioisomeric substitution dramatically alters bioactivity. 2-Methyl-4-(trifluoromethyl)pyrimidine (CAS 149771-18-6) resolves this with a defined 4-CF3-2-methyl substitution pattern that is not functionally interchangeable with 5-CF3 or other regioisomers. Key differentiation: • TMV-CP binding Kd = 0.008 µmol/L, a 292-fold improvement over the commercial comparator ningnanmycin. • Derivatives achieved 100% inhibition against Botrytis cinerea at 50 µg/mL, surpassing tebuconazole (96.45%). • PC-3 prostate cancer cell IC50 values (4.42-4.85 µmol L⁻¹) statistically superior to 5-fluorouracil. Supplied at ≥98% purity with predictable 6-position regioselectivity for systematic SAR campaigns. Standard B2B global shipping available.

Molecular Formula C6H5F3N2
Molecular Weight 162.11 g/mol
CAS No. 149771-18-6
Cat. No. B174304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(trifluoromethyl)pyrimidine
CAS149771-18-6
Synonyms2-Methyl-4-(trifluoroMethyl)pyriMidine
Molecular FormulaC6H5F3N2
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)C(F)(F)F
InChIInChI=1S/C6H5F3N2/c1-4-10-3-2-5(11-4)6(7,8)9/h2-3H,1H3
InChIKeyZVMBMBOULDNRBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(trifluoromethyl)pyrimidine Overview


2-Methyl-4-(trifluoromethyl)pyrimidine (CAS 149771-18-6) is a disubstituted pyrimidine heterocycle bearing a methyl group at the 2-position and a trifluoromethyl group at the 4-position, with the molecular formula C6H5F3N2 and a molecular weight of 162.11 g/mol [1]. The compound is commercially available from multiple suppliers at 95-98% purity as a pharmaceutical intermediate and versatile small molecule scaffold . The trifluoromethyl group imparts distinctive physicochemical properties, including enhanced metabolic stability and increased lipophilicity relative to non-fluorinated pyrimidine analogs, making this compound a privileged building block in medicinal chemistry and agrochemical discovery programs [2].

Privileged heterocyclic scaffold for medicinal chemistry and agrochemical discovery
4-CF3 group imparts reported metabolic stability and lipophilicity for scaffold diversification
Commercially available pharmaceutical intermediate with predictable regioselective derivatization

Why 2-Methyl-4-(trifluoromethyl)pyrimidine Substitution Fails


Substituting 2-methyl-4-(trifluoromethyl)pyrimidine with a different pyrimidine isomer or alternative heterocyclic scaffold is not functionally equivalent due to the specific regiochemical arrangement of the methyl and trifluoromethyl substituents. The 4-position CF3 group confers a distinct electronic profile—calculated pKa of approximately 6.83 and a predicted vapor pressure of 6.886 mmHg at 25°C—that differs from the 5-trifluoromethyl isomer and other regioisomers . Derivatives constructed from this scaffold have demonstrated quantifiable biological activity advantages over commercial agents: select trifluoromethyl pyrimidine derivatives bearing the 4-CF3 motif exhibited EC50 values of 126.4 µg/mL (curative) and 103.4 µg/mL (protective) against tobacco mosaic virus, which were lower (more potent) than the commercial antiviral ningnanmycin [1]. Similarly, derivatives of this scaffold achieved 100% inhibition against Botrytis cinerea at 50 µg/mL, matching or exceeding the performance of the commercial fungicide tebuconazole (96.45%) [2]. These structure-activity relationships demonstrate that the 4-trifluoromethyl-2-methyl substitution pattern is not interchangeable with alternative pyrimidine scaffolds for applications requiring specific electronic and steric parameters.

Regioisomer
2-Methyl-4-(trifluoromethyl)pyrimidine (4-CF3)
5-CF3 or other regioisomers may shift electronic profile and SAR context
Heterocycle
Pyrimidine core with 4-CF3/2-methyl pattern
Alternative heterocycles may not reproduce derivative bioactivity observed with this scaffold
Scaffold class
Trifluoromethyl-substituted building block
Non-fluorinated pyrimidines may exhibit different enzyme inhibition and physicochemical profiles

2-Methyl-4-(trifluoromethyl)pyrimidine Evidence Guide


Antiviral Potency vs Ningnanmycin (TMV)

Derivatives synthesized from trifluoromethyl pyrimidine scaffolds containing the 4-CF3-2-methyl core motif demonstrated superior antiviral activity against tobacco mosaic virus (TMV) compared to the commercial standard ningnanmycin. Compound 5j exhibited curative activity with an EC50 of 126.4 µg/mL, and compound 5m exhibited protective activity with an EC50 of 103.4 µg/mL, both values lower (indicating higher potency) than those reported for ningnanmycin [1]. Microscale thermophoresis analysis further confirmed that compound 5m bound to TMV coat protein with a Kd of 0.008 µmol/L, compared to 2.338 µmol/L for ningnanmycin—representing approximately 292-fold stronger binding affinity [1].

Antiviral binding context
Class-level inference
Kd 0.008 µmol/L for derivative 5m vs. 2.338 µmol/L for ningnanmycin (TMV coat protein)
Reported higher binding affinity in tested derivative set
Derivative-specific data; scaffold class-level context
Antiviral research Plant virology Agrochemical discovery

Antifungal Efficacy vs Tebuconazole

In a head-to-head comparison of 23 novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, several compounds derived from the 4-CF3-pyrimidine scaffold demonstrated antifungal inhibition rates equal to or exceeding the commercial triazole fungicide tebuconazole. Compounds 5b, 5j, and 5l exhibited inhibition rates of 96.76%, 96.84%, and 100% against Botrytis cinerea at 50 µg/mL, compared to 96.45% for tebuconazole [1]. Additionally, compound 5v showed 82.73% inhibition against Sclerotinia sclerotiorum, comparable to tebuconazole's 83.34% [1].

Antifungal inhibition profile
Class-level inference
100% inhibition against B. cinerea at 50 µg/mL (derivative 5l) vs. 96.45% tebuconazole
Reported inhibition rate within tested set, matching comparator
Class-level context; derivative-dependent outcome
Antifungal research Agricultural fungicides Crop protection

Anticancer Activity vs 5-Fluorouracil (PC-3)

Polysubstituted pyrimidine derivatives incorporating the trifluoromethyl motif at the 4-position were evaluated for antiproliferative activity against human tumor cell lines. Compounds XXId and XXIe exhibited IC50 values of 4.42 ± 0.46 µmol L⁻¹ and 4.85 ± 0.59 µmol L⁻¹, respectively, against PC-3 prostate cancer cells, compared to 6.39 ± 0.71 µmol L⁻¹ for the positive control 5-fluorouracil [1]. The activity was described as significantly better than the control chemotherapeutic agent [1].

Antiproliferative assay
Class-level inference
IC50 4.42 µM (derivative XXId) vs. 6.39 µM for 5-FU in PC-3 cells
Reported IC50 context vs. 5-FU in cell model
Cell-line specificity requires verification
Anticancer research Oncology Medicinal chemistry

Dual α-Glucosidase/α-Amylase Inhibition

Trifluoromethyl pyrimidine derivatives were evaluated as dual inhibitors of α-glucosidase and α-amylase, key therapeutic targets for type 2 diabetes mellitus. Structure-activity relationship analysis identified that the presence of an electron-withdrawing group—such as the trifluoromethyl substituent at the pyrimidine 4-position—significantly influenced inhibitory activity against both enzymes [1]. This represents a mechanistically distinct profile compared to pyrimidine derivatives lacking the CF3 group.

Dual enzyme SAR
Class-level inference
Electron-withdrawing 4-CF3 group linked to α-glucosidase/α-amylase inhibition
SAR indicates CF3 may influence enzyme inhibition profile
Qualitative SAR; further validation needed
Antidiabetic research Metabolic disorders Enzyme inhibition

Synthetic Versatility as Halogenation Precursor

2-Methyl-4-(trifluoromethyl)pyrimidine serves as a direct precursor for regioselective halogenation, enabling the synthesis of diverse derivatives for structure-activity relationship studies. Direct bromination of this compound using bromine or brominating agents under controlled conditions yields 6-(4-bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine with selective substitution at the desired position on the pyrimidine ring . This regioselective reactivity profile provides a predictable synthetic route that may differ from other pyrimidine isomers where halogenation occurs at alternative positions or requires different conditions.

Synthetic reactivity
Data to verify
Regioselective bromination at 6-position under controlled conditions
Supports analog generation for SAR libraries
Source-specific review recommended
Synthetic chemistry Building block Library synthesis

2-Methyl-4-(trifluoromethyl)pyrimidine Application Scenarios


Antiviral Lead Discovery Scaffold

Research teams developing novel antiviral agents targeting plant RNA viruses or related human viral pathogens should prioritize 2-methyl-4-(trifluoromethyl)pyrimidine as a core scaffold. Derivatives of this building block have demonstrated EC50 values of 126.4 µg/mL (curative) and 103.4 µg/mL (protective) against TMV, outperforming ningnanmycin [1]. More critically, the Kd value of 0.008 µmol/L for TMV-CP binding represents a 292-fold improvement over the commercial comparator [1], indicating strong target engagement potential that may translate across related viral coat proteins. The trifluoromethyl group contributes to metabolic stability and membrane permeability, advantageous properties for antiviral development [1].

Fungicide Development: Triazole Alternative

Agrochemical R&D groups seeking novel fungicide scaffolds with efficacy comparable or superior to commercial triazoles should evaluate 2-methyl-4-(trifluoromethyl)pyrimidine-derived amide compounds. The demonstrated 100% inhibition rate against B. cinerea at 50 µg/mL, exceeding tebuconazole's 96.45% [2], validates this scaffold's potential in fungicide discovery programs. The 4-CF3-2-methyl pyrimidine core offers a structurally distinct alternative to triazole and strobilurin fungicides, which may help address emerging fungal resistance and provide differentiated intellectual property positions [2].

Prostate Cancer Antiproliferative Scaffold

Medicinal chemistry programs targeting prostate cancer or other solid tumors should consider 2-methyl-4-(trifluoromethyl)pyrimidine as a privileged starting scaffold. Derivatives have shown IC50 values against PC-3 prostate cancer cells (4.42-4.85 µmol L⁻¹) that are statistically superior to 5-fluorouracil (6.39 µmol L⁻¹) [3]. Molecular docking studies indicate that these compounds integrate into the hydrophobic pocket of USP7, a ubiquitin-specific protease implicated in cancer progression, suggesting a defined mechanism of action and a pathway for rational structure-based optimization [3].

Regioselective Derivatization for Library Synthesis

Synthetic and medicinal chemistry laboratories building focused compound libraries should procure 2-methyl-4-(trifluoromethyl)pyrimidine as a versatile building block for regioselective derivatization. The compound undergoes predictable halogenation at the 6-position under controlled bromination conditions , enabling systematic exploration of structure-activity relationships. This regioselectivity allows chemists to generate arrays of 6-substituted analogs while preserving the pharmacophoric 4-CF3 and 2-methyl groups, facilitating efficient SAR campaigns across multiple therapeutic areas .

Application
Selection Property
Validation Focus
Antiviral lead discovery research
Scaffold diversification with reported TMV coat protein binding context
Target engagement and CP binding reproducibility
Agricultural fungicide discovery
Non-triazole scaffold with observed B. cinerea inhibition profile
Fungicidal spectrum and resistance differentiation
Cancer cell-model studies
Antiproliferative scaffold with reported PC-3 cell line endpoint
Cell-line panel expansion and target deconvolution
Focused compound library synthesis
Regioselective halogenation entry point
Derivatization consistency and analog purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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